Alprenolol
Übersicht
Beschreibung
Alprenolol ist ein nicht-selektiver Beta-Adrenorezeptor-Blocker, der hauptsächlich zur Behandlung von Bluthochdruck, Angina pectoris und Arrhythmien eingesetzt wird . Es wirkt auch als Antagonist an den 5-HT1A- und 5-HT1B-Rezeptoren . This compound wurde ursprünglich von AstraZeneca entwickelt, ist aber heute in generischen Formen erhältlich .
Wissenschaftliche Forschungsanwendungen
Alprenolol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Rezeptorbindung.
Medizin: In klinischen Studien zur Behandlung von Bluthochdruck, Angina pectoris und Arrhythmien eingesetzt.
Industrie: Wird bei der Entwicklung neuer Beta-Blocker und verwandter Arzneimittel eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es nicht-selektiv Beta-1-Adrenorezeptoren im Herzen blockiert und so die Wirkung von Adrenalin und Noradrenalin hemmt . Dies führt zu einer Abnahme der Herzfrequenz und des Blutdrucks. Zusätzlich bindet this compound an Beta-2-Rezeptoren im Juxtaglomerulärapparat und hemmt so die Produktion von Renin und reduziert anschließend die Produktion von Angiotensin II und Aldosteron .
Wirkmechanismus
Target of Action
Alprenolol is a non-selective beta-blocker . Its primary targets are the beta-1 adrenergic receptors , which are mainly located in the heart . These receptors play a crucial role in regulating heart rate and blood pressure .
Mode of Action
This compound interacts with its targets by non-selectively blocking the beta-1 adrenergic receptors . This inhibits the effects of epinephrine and norepinephrine, resulting in a decrease in heart rate and blood pressure . Additionally, by binding to beta-2 receptors in the juxtaglomerular apparatus, this compound inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting the production of renin, this compound indirectly inhibits the production of angiotensin II and aldosterone . This leads to a decrease in vasoconstriction and water retention, which are typically induced by angiotensin II and aldosterone, respectively .
Pharmacokinetics
This compound is nonpolar and hydrophobic, with low to moderate lipid solubility . This influences its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the cardiovascular system. By blocking beta-1 adrenergic receptors, this compound decreases heart rate and blood pressure . It also impairs AV node conduction and decreases the sinus rate . Additionally, it may increase plasma triglycerides and decrease HDL-cholesterol levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s age . This compound has been found to be associated with increased mortality in elderly post-myocardial infarction patients, possibly due to the drug’s intrinsic sympathomimetic activity resulting in inappropriate slowing of heart rate in the elderly .
Biochemische Analyse
Biochemical Properties
Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine . This results in a decrease in heart rate and blood pressure . It is nonpolar and hydrophobic, with low to moderate lipid solubility .
Cellular Effects
This compound impairs AV node conduction and decreases sinus rate . It may also increase plasma triglycerides and decrease HDL-cholesterol levels .
Molecular Mechanism
The molecular mechanism of this compound involves non-selective blocking of beta-1 adrenergic receptors, mainly in the heart . This inhibits the effects of epinephrine and norepinephrine, resulting in a decrease in heart rate and blood pressure .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway, where it non-selectively blocks beta-1 adrenergic receptors . This inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production .
Vorbereitungsmethoden
Alprenolol kann durch verschiedene Methoden synthetisiert werden, darunter chemoenzymatische Routen und chirale Trenntechniken. Eine effiziente chemoenzymatische Route beinhaltet die Verwendung einer Lipase-katalysierten kinetischen Auflösung zur Herstellung enantiomerenangereicherter Beta-Blocker . Eine andere Methode beinhaltet die Trennung von Enantiomeren unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) mit einer chiralen Säule . Industrielle Produktionsmethoden beruhen oft auf diesen Techniken, um eine hohe optische Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Alprenolol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Reduktion: Weniger häufig, kann aber unter bestimmten Bedingungen auftreten.
Substitution: Umfasst den Austausch von funktionellen Gruppen, oft durch verschiedene Reagenzien erleichtert.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Lebermikrosomen für die Biotransformation und elektrochemische Verfahren für die Oxidation . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören hydroxylierte Derivate und dealkylierte Verbindungen.
Vergleich Mit ähnlichen Verbindungen
Alprenolol ähnelt anderen Beta-Blockern wie Propranolol, Bisoprolol und Nadolol. Es ist einzigartig in seiner doppelten Wirkung als Beta-Adrenorezeptor-Blocker und 5-HT1A- und 5-HT1B-Rezeptor-Antagonist . Diese doppelte Wirkung bietet zusätzliche therapeutische Vorteile, insbesondere bei der Behandlung von Erkrankungen, die sowohl das Herz-Kreislauf- als auch das serotonerge System betreffen.
Ähnliche Verbindungen
- Propranolol
- Bisoprolol
- Nadolol
- Carvedilol
Diese Verbindungen haben ähnliche Beta-blockierende Eigenschaften, unterscheiden sich jedoch in ihrer Rezeptorselektivität und zusätzlichen pharmakologischen Wirkungen .
Eigenschaften
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZJSJFMUHDSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045127 | |
Record name | Alprenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.88e-01 g/L | |
Record name | Alprenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00866 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. Also, with a more minor effect, by binding beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |
Record name | Alprenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00866 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13655-52-2 | |
Record name | Alprenolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13655-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alprenolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013655522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alprenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00866 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alprenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alprenolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPRENOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K5MQ27W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107-109 °C, 107 - 109 °C | |
Record name | Alprenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00866 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Alprenolol?
A1: this compound exerts its pharmacological effects primarily by competitively binding to β-adrenergic receptors, specifically the β1- and β2-adrenoceptor subtypes [, , ]. This binding inhibits the actions of endogenous catecholamines like adrenaline and noradrenaline, effectively blocking their downstream effects.
Q2: How does this compound affect adenylate cyclase activity?
A2: By antagonizing β-adrenergic receptors, this compound prevents the activation of adenylate cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP) []. This inhibition of cAMP production has cascading effects on various cellular processes regulated by cAMP, such as heart rate, contractility, and lipolysis [, ].
Q3: Does this compound exhibit any intrinsic sympathomimetic activity (ISA)?
A3: Research suggests that this compound possesses weak partial agonist activity at β-adrenergic receptors, particularly at higher concentrations and in certain tissues like the uterus []. This means that while primarily acting as an antagonist, it can also induce a slight stimulatory effect on the receptors.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H23NO2, and its molecular weight is 249.35 g/mol.
Q5: How does the structure of this compound relate to its β-adrenergic receptor binding affinity and selectivity?
A5: The structure of this compound comprises an aromatic ring linked to an ethanolamine side chain via an ether linkage []. This specific arrangement, particularly the stereochemistry of the (-) isomer, contributes to its high affinity for β-adrenergic receptors. Modifications to the aromatic ring or side chain can significantly alter its potency and selectivity for β1- vs. β2-adrenoceptors [, ].
Q6: Have researchers developed any derivatives or analogs of this compound?
A6: Yes, scientists have synthesized various this compound derivatives, such as this compound-Jeffamines, aiming to modify its pharmacological properties like potency, selectivity, and duration of action []. These studies provide valuable insights into structure-activity relationships for optimizing β-adrenergic receptor antagonism.
Q7: How is this compound metabolized in the body?
A7: this compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of metabolites like 4-hydroxythis compound [, , ]. This extensive hepatic metabolism contributes to its relatively low oral bioavailability.
Q8: Does the presence of 4-hydroxythis compound contribute to the overall pharmacological effect of this compound?
A8: Studies indicate that 4-hydroxythis compound also possesses β-adrenergic blocking activity, albeit with lower potency than this compound []. Therefore, the metabolite contributes to the overall therapeutic effect, although the extent of its contribution can vary depending on factors like dose, route of administration, and individual patient metabolism.
Q9: What are some potential areas for future research on this compound?
A10: Further research could explore the potential of targeted drug delivery systems to improve the bioavailability and reduce the hepatic first-pass metabolism of this compound []. Additionally, investigating the long-term effects of this compound on energy metabolism and adrenergic responses could provide valuable insights into its chronic use [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.